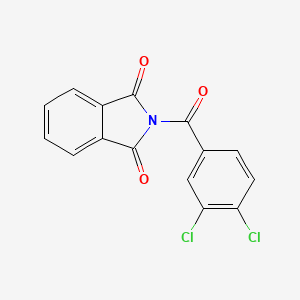

2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione

Description

2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione is a phthalimide derivative synthesized via the condensation of phthalic anhydride with 3,4-dichloroaniline under acetic acid reflux. Its structure has been confirmed through elemental analysis, FT-IR, $^1$H NMR, $^{13}$C NMR spectroscopy, and single-crystal X-ray diffraction . The compound features a rigid isoindoline-1,3-dione core substituted with a 3,4-dichlorophenyl group, which confers distinct electronic and steric properties.

Properties

Molecular Formula |

C15H7Cl2NO3 |

|---|---|

Molecular Weight |

320.1 g/mol |

IUPAC Name |

2-(3,4-dichlorobenzoyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H7Cl2NO3/c16-11-6-5-8(7-12(11)17)13(19)18-14(20)9-3-1-2-4-10(9)15(18)21/h1-7H |

InChI Key |

JNAVCLIUUNLJIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of Isoindoline-1,3-dione Core

- The isoindoline-1,3-dione scaffold is commonly prepared by cyclization reactions involving phthalic anhydride derivatives or hydrolysis of protected phthalates.

- For example, hydrolysis of dimethyl 3-amino-4-hydroxyphthalate under basic conditions (using sodium hydroxide or organic bases like triethylamine) yields 3-amino-4-hydroxyphthalic acid, a key intermediate for further coupling.

Introduction of the 3,4-Dichlorobenzoyl Group

- The 3,4-dichlorobenzoyl moiety is introduced via acylation of the isoindoline-1,3-dione intermediate.

- Typical acylation involves reacting the isoindoline-1,3-dione derivative with 3,4-dichlorobenzoyl chloride or related acid derivatives under anhydrous conditions.

- Organic bases such as triethylamine are used to neutralize HCl formed during the reaction, facilitating smooth acylation.

Amidation Reaction Using Carbodiimide Coupling

- Amidation reactions employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) have been used for related isoindoline-1,3-dione derivatives.

- For example, reacting 2-(1,3-dioxoisoindolin-2-yl)acetic acid with amines in the presence of EDC/HOBT in chloroform at room temperature for 15–24 hours yields high purity products.

Use of Lewis Acids for Deprotection and Cyclization

- Lewis acids such as aluminum chloride (AlCl3), boron trichloride (BCl3), and their bromide analogs are employed for deprotection steps or to promote cyclization reactions.

- These acids facilitate removal of hydroxyl protecting groups or assist in ring closure under elevated temperatures (~120°C).

Detailed Reaction Parameters and Conditions

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrolysis of protected phthalates | NaOH or organic base, aqueous media | Efficient deprotection of esters | Requires careful pH control |

| Acylation with acid chlorides | 3,4-Dichlorobenzoyl chloride, triethylamine, acetic acid, ~120°C | Direct introduction of benzoyl group | High temperature may cause side reactions |

| Carbodiimide coupling (EDC/HOBT) | EDC, HOBT, chloroform, RT, 15-24 h | Mild conditions, high selectivity | Sensitive to moisture |

| Lewis acid promoted deprotection | AlCl3, BCl3, BBr3, elevated temp | Effective deprotection and cyclization | Handling of corrosive acids |

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease . The compound’s effects are mediated through binding to these targets and altering their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorinated Derivatives

2-(2,4-Dichlorophenyl)isoindoline-1,3-dione (II) and 2-(2,4,5-Trichlorophenyl)isoindoline-1,3-dione (III) :

These analogs differ in the position and number of chlorine atoms on the phenyl ring. Compound II (2,4-dichloro substitution) and III (2,4,5-trichloro substitution) exhibit altered crystal packing compared to the 3,4-dichloro derivative (I), as revealed by X-ray diffraction. The 3,4-dichloro substitution in I creates a planar molecular geometry, while II and III display slight torsional deviations due to steric hindrance .5,6-Dichloro-Substituted Phthalimides :

Derivatives like 5,6-dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione and 5,6-dichloro-2-(3-methoxyphenyl)isoindoline-1,3-dione feature chlorine atoms on the phthalimide core rather than the phenyl substituent. This modification significantly impacts electronic properties and binding interactions in biological systems .

Functionalized Phenyl Substituents

Acryloyl-Substituted Derivatives :

Compounds such as 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione and 2-(4-(3-(4-chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione incorporate acryloyl groups. These derivatives are synthesized via Claisen-Schmidt condensation reactions and exhibit distinct $^1$H NMR signals for the α,β-unsaturated ketone (δ 7.8–8.2 ppm for acryloyl protons) compared to the simpler dichlorophenyl analogs .

Cholinesterase Inhibition

- Acetylcholinesterase (AChE) Inhibition: The dimethoxyphenyl derivative, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, demonstrates competitive AChE inhibition with a $K_i$ of 330–930 µM.

- Butyrylcholinesterase (BChE) Inhibition: Limited data suggest that chlorinated derivatives (e.g., compound I) may exhibit moderate BChE inhibition, but further studies are required to confirm selectivity .

Toxicity Profiles

The dimethoxyphenyl derivative exhibits low acute toxicity ($LD{50} > 1600 \, \text{mg/kg}$), making it safer than commercial AChE inhibitors like neostigmine ($LD{50} = 0.54 \, \text{mg/kg}$) .

Biological Activity

2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione is a synthetic compound characterized by its isoindoline structure and a dichlorobenzoyl substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound.

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 315.15 g/mol

- Structure : The unique combination of functional groups and halogen substitutions in this compound enhances its biological reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of Isoindoline Core : Reaction of appropriate anhydrides with amines.

- Dichlorobenzoylation : Introduction of the dichlorobenzoyl group through acylation reactions using dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- In Vitro Studies :

- The IC values for related isoindole derivatives against A549 lung cancer cells were reported as follows:

| Compound | IC (μM) | Cell Line |

|---|---|---|

| Compound 3 | 116.26 | A549 |

| Compound 4 | 114.25 | A549 |

These results suggest that modifications in the isoindole structure can lead to enhanced anticancer properties .

- In Vivo Studies :

The proposed mechanism of action for the anticancer effects includes:

- Tyrosine Kinase Inhibition : Isoindole derivatives have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

- Study on Isoindole Derivatives : Research published in March 2023 evaluated the biological activity of several isoindole derivatives against adenocarcinoma cell lines. The study confirmed significant antiproliferative effects and established a correlation between structural modifications and biological efficacy .

- Toxicological Assessments : Toxicity studies conducted on mice revealed that while some derivatives exhibited promising anticancer activity, they also necessitated careful evaluation for potential side effects on normal tissues .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chlorobenzoyl)isoindoline-1,3-dione | CHClNO | Contains a chlorobenzoyl group; different halogen substitution |

| 4,7-Dichloroisoindoline-1,3-dione | CHClN\O | Lacks the benzoyl group; simpler structure but retains dichloro substitution |

The specific combination of functional groups in this compound likely contributes to its enhanced biological activity compared to these related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.